molecular formula C12H7Cl2N3 B3036154 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile CAS No. 339008-45-6

2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile

Cat. No.: B3036154
CAS No.: 339008-45-6
M. Wt: 264.11 g/mol
InChI Key: FBAMRNDHGNNZTF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile is an organic compound that features both chlorophenyl and chloropyridazinyl groups

Scientific Research Applications

2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile may be used in:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: To study its effects on biological systems, potentially as a ligand or inhibitor.

    Industrial Applications: In the development of agrochemicals or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile typically involves the reaction of 3-chlorobenzyl cyanide with 6-chloro-3-pyridazinecarboxaldehyde under basic conditions. The reaction may proceed via a nucleophilic addition mechanism, followed by dehydration to form the nitrile group.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinyl rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action for compounds like 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and chloropyridazinyl groups may facilitate binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-(4-chloropyridazinyl)acetonitrile
  • 2-(4-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile

Uniqueness

The unique combination of chlorophenyl and chloropyridazinyl groups in 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10(7-15)11-4-5-12(14)17-16-11/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMRNDHGNNZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
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2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
Reactant of Route 6
2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile

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